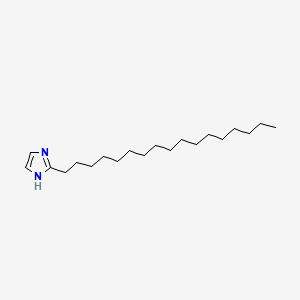
3-(4-Aminophenyl)sulfonylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 3-(4-Aminophenyl)sulfonylaniline and its derivatives involves various chemical strategies. One approach involves the electrophilic fluorination of a benzylic sulfonate, followed by a palladium-catalyzed cross-coupling reaction (Liu, Dockendorff, & Taylor, 2001). Another method employs the CuI/L-proline sodium salt catalyzed coupling reaction of aryl halides with sulfinic acid salts, which is tolerant to a wide range of functional groups and provides a route to 4-phenylsulfonyl- and 4-methanesulfonyl-substituted L-phenylalanine derivatives (Zhu & Ma, 2005).
Molecular Structure Analysis
The molecular structure and crystal packing of this compound derivatives reveal significant geometrical constancy despite the electronic effects of substituents. Charge redistribution primarily occurs from the amino to the sulfonyl group, affecting C–N and C–S distances and enhancing the quinoid character of the phenylene group. The electronic effects of substituents are transmitted inductively, affecting the S–C distance without increasing the quinoid character of the phenylene attached (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including electrophilic substitutions and coupling reactions. Its sulfone group makes it a versatile intermediate for further functionalization, such as in the synthesis of sulfonamide and carbamate derivatives, which are explored for their biological activities (Janakiramudu et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that sulfonamides, a class of compounds to which 3-(4-aminophenyl)sulfonylaniline belongs, are known to target bacterial enzymes involved in folic acid synthesis .
Mode of Action
Sulfonamides, including this compound, are generally known to inhibit folic acid synthesis in bacteria, thereby preventing bacterial growth .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria .
Result of Action
As a sulfonamide, it is likely to inhibit bacterial growth by interfering with folic acid synthesis .
properties
IUPAC Name |
3-(4-aminophenyl)sulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPZWXKBGSQATE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876754 |
Source


|
| Record name | BENZENAMINE, 3-[(4-AMINOPHENYL)SULFONYL]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34262-32-3 |
Source


|
| Record name | Benzenamide, 3-((4-aminophenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034262323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENAMINE, 3-[(4-AMINOPHENYL)SULFONYL]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B1266059.png)









